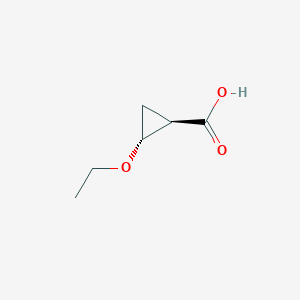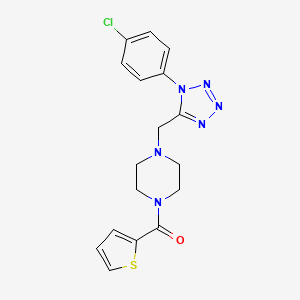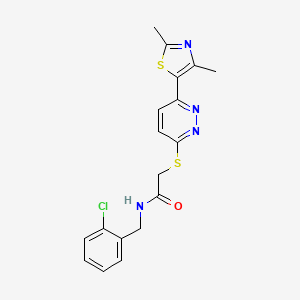
tert-Butyl 2-bromo-1H-imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 2-bromo-1H-imidazole-1-carboxylate” is a chemical compound. It is also known as "Boc-His (Boc)-OH ®-3- (1- (tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2- ((tert-butoxycarbonyl)amino)propanoic acid" .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C8H11BrN2O2 .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
TBIC is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it can be used to synthesize a wide range of compounds. TBIC is also used in pharmaceutical research, as it can be used to synthesize various drugs. In addition, TBIC is used in catalysis, as it can be used to catalyze various reactions.
Wirkmechanismus
Target of Action
Tert-Butyl 2-bromo-1H-imidazole-1-carboxylate is a derivative of imidazole, a heterocyclic compound that plays a significant role in various biological systems . Imidazole derivatives have been found to exhibit a broad range of chemical and biological properties, making them key components in the development of new drugs .
Mode of Action
It is known that imidazole derivatives, such as this compound, are often used as carbonyl transfer reagents in organic synthesis . They are primarily used to convert alcohols into the corresponding tert-butoxycarbonyl esters .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents and is typically used in tetrahydrofuran (thf), dimethylformamide (dmf), and toluene .
Result of Action
Given its use as a carbonyl transfer reagent, it can be inferred that it plays a role in the formation of tert-butoxycarbonyl esters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and is typically used in anhydrous systems . Furthermore, it should be stored in a cool place with the container kept tightly closed, and in a well-ventilated area .
Vorteile Und Einschränkungen Für Laborexperimente
TBIC has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used in a wide range of applications. It is also relatively inexpensive and easy to obtain. However, TBIC is a relatively unstable compound, and it can be difficult to store and handle.
Zukünftige Richtungen
The use of TBIC in scientific research is expected to continue to grow in the future. TBIC could be used in the synthesis of new drugs and other compounds. In addition, TBIC could be used to catalyze new reactions, as well as to improve existing reactions. TBIC could also be used to develop new catalysts and to improve existing catalysts. Finally, TBIC could be used to develop new materials, such as polymers and nanomaterials.
Synthesemethoden
TBIC can be synthesized using a variety of methods. The most common method is the reaction between bromoacetone and imidazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of TBIC and other byproducts, which can be separated by column chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-bromoimidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKQUCAFBSQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CN=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole](/img/structure/B2783349.png)
![N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2783354.png)
![N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2783355.png)
![Methyl 2-[(4-fluorophenyl)amino]acetate](/img/structure/B2783356.png)





![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide](/img/structure/B2783365.png)


